

A Comparative Structural Analysis of Tetrarhodium Dodecacarbonyl and Its Phosphine Derivatives

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Compound of Interest

Compound Name: *Tetrarhodium dodecacarbonyl*

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An in-depth guide for researchers, scientists, and drug development professionals on the structural nuances of **tetrarhodium dodecacarbonyl** and the impact of ligand substitution, supported by experimental data.

This guide provides a comprehensive comparison of the structural and spectroscopic properties of the metal carbonyl cluster, **tetrarhodium dodecacarbonyl**, $\text{Rh}_4(\text{CO})_{12}$, and its phosphine-substituted derivatives. The substitution of carbonyl (CO) ligands with phosphine (PR_3) ligands induces significant changes in the electronic and steric environment of the cluster, leading to modifications in its geometry, bonding, and reactivity. Understanding these structural variations is crucial for the rational design of rhodium-based catalysts for various organic transformations.

Molecular Structure: A Tale of Two Ligands

Tetrarhodium dodecacarbonyl, a dark-red crystalline solid, possesses a tetrahedral core of four rhodium atoms.^[1] Its structure is characterized by the presence of both terminal and bridging carbonyl ligands, with the formula $\text{Rh}_4(\text{CO})_9(\mu\text{-CO})_3$.^[1] The substitution of one or more CO ligands with phosphine ligands, which are generally bulkier and more electron-donating than CO, leads to notable changes in the cluster's framework.

While comprehensive crystallographic data for a simple monosubstituted triphenylphosphine derivative of $\text{Rh}_4(\text{CO})_{12}$ is not readily available in a single public source, we can draw insightful

comparisons from the well-characterized analogous cobalt cluster, tris(μ_2 -carbonyl)octacarbonyl(triphenylphosphite)tetracobalt, $[\text{Co}_4(\mu_2\text{-CO})_3(\text{CO})_8\{\text{P}(\text{OPh})_3\}]$. The structural changes observed in this cobalt cluster upon phosphite substitution are expected to be analogous to those in rhodium derivatives.

The substitution of a terminal carbonyl ligand with a phosphine or phosphite ligand typically results in the elongation of the metal-metal bonds in proximity to the new ligand. This is attributed to the increased electron density on the substituted metal center, which enhances metal-metal antibonding interactions. Furthermore, the steric bulk of the phosphine ligand can cause distortions in the overall geometry of the cluster.

Figure 1: General structures of $\text{Rh}_4(\text{CO})_{12}$ and a monosubstituted derivative.

Quantitative Structural Comparison

The tables below summarize the key crystallographic and spectroscopic data for $\text{Rh}_4(\text{CO})_{12}$ and the analogous phosphite-substituted cobalt cluster, $[\text{Co}_4(\text{CO})_{11}\{\text{P}(\text{OPh})_3\}]$.

Table 1: Crystallographic Data

Parameter	Rh ₄ (CO) ₁₂	[Co ₄ (CO) ₁₁ {P(OPh) ₃ }]
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	9.209(3)	10.375(2)
b (Å)	11.790(7)	16.993(3)
c (Å)	17.721(8)	18.006(4)
β (°)	90.46(3)	108.64(3)
V (Å ³)	1924.0(16)	3009.1(11)
Z	4	4

Data for Rh₄(CO)₁₂ from reference[2]. Data for [Co₄(CO)₁₁{P(OPh)₃}] from reference[3].

Table 2: Selected Bond Lengths (Å)

Bond	Rh ₄ (CO) ₁₂	[Co ₄ (CO) ₁₁ {P(OPh) ₃ }]
M-M (bridged)	2.750 (avg.)	2.492 (avg.)
M-M (unbridged)	2.692 (avg.)	2.515 (avg.)
M-P	N/A	2.1546(4)
M-C (terminal)	1.86 (avg.)	1.77 (avg.)
M-C (bridging)	2.14 (avg.)	1.97 (avg.)
C-O (terminal)	1.14 (avg.)	1.14 (avg.)
C-O (bridging)	1.16 (avg.)	1.18 (avg.)
Data for Rh ₄ (CO) ₁₂ from reference[2]. Data for [Co ₄ (CO) ₁₁ {P(OPh) ₃ }] from reference[3].		

Spectroscopic Analysis: Probing Electronic Effects

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the structural and electronic properties of these clusters in solution.

Infrared Spectroscopy

The carbonyl stretching frequencies ($\nu(\text{CO})$) in the IR spectrum are particularly sensitive to the electronic environment of the metal center. The substitution of a CO ligand with a more electron-donating phosphine ligand increases the electron density on the rhodium atoms. This increased electron density leads to stronger back-bonding from the rhodium d-orbitals to the π^* orbitals of the remaining CO ligands, which weakens the C-O bonds and results in a decrease (red shift) in their stretching frequencies.

Table 3: Infrared Spectroscopic Data ($\nu(\text{CO})$ in cm^{-1})

Compound	Terminal $\nu(\text{CO})$	Bridging $\nu(\text{CO})$
$\text{Rh}_4(\text{CO})_{12}$	2075, 2069, 2044, 2042	~1885
$[\text{Co}_4(\text{CO})_{11}\{\text{P}(\text{OPh})_3\}]$	2089, 2050, 2042, 2032, 2012	1882, 1850, 1839
Data for $\text{Rh}_4(\text{CO})_{12}$ from references[2][4]. Data for $[\text{Co}_4(\text{CO})_{11}\{\text{P}(\text{OPh})_3\}]$ from reference[3].		

Nuclear Magnetic Resonance Spectroscopy

^{13}C and ^{31}P NMR spectroscopy provide valuable information about the structure and dynamics of these clusters in solution. The chemical shifts and coupling constants are indicative of the electronic environment of the carbonyl and phosphine ligands. For instance, the coordination of a phosphine ligand to a rhodium center results in a characteristic downfield shift in the ^{31}P NMR spectrum and the observation of ^{103}Rh - ^{31}P coupling.

Table 4: NMR Spectroscopic Data

Compound	Nucleus	Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)
$\text{Rh}_4(\text{CO})_{12}$	^{13}C	Varies with temperature (fluxional)	-
$[\text{Co}_4(\text{CO})_{11}\{\text{P}(\text{OPh})_3\}]$	^{31}P	134.5	-
$[\text{Co}_4(\text{CO})_{11}\{\text{P}(\text{OPh})_3\}]$	^{13}C	~196 (broad)	-
Data for $\text{Rh}_4(\text{CO})_{12}$ from references[2][5]. Data for $[\text{Co}_4(\text{CO})_{11}\{\text{P}(\text{OPh})_3\}]$ from reference[3].			

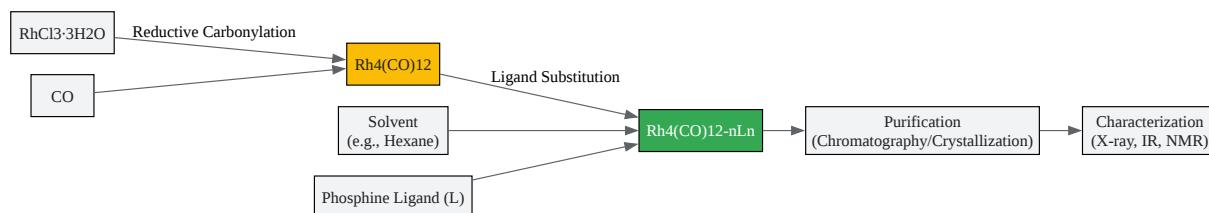
Experimental Protocols

The following sections detail the general methodologies for the synthesis and characterization of **tetrarhodium dodecacarbonyl** and its phosphine derivatives.

Synthesis

Synthesis of **Tetrarhodium Dodecacarbonyl** ($\text{Rh}_4(\text{CO})_{12}$): A common method involves the reductive carbonylation of a rhodium(III) salt. A typical procedure is as follows: An aqueous solution of rhodium(III) chloride is treated with activated copper metal under a carbon monoxide atmosphere. Alternatively, a methanolic solution of $\text{RhCl}_3(\text{H}_2\text{O})_3$ can be treated with CO, followed by carbonylation in the presence of sodium citrate.[\[1\]](#)

Synthesis of Phosphine-Substituted Derivatives (e.g., $\text{Rh}_4(\text{CO})_{11}\text{L}$): These derivatives are typically prepared by the direct reaction of $\text{Rh}_4(\text{CO})_{12}$ with the desired phosphine ligand (L) in an appropriate solvent like hexane or toluene.[\[1\]](#) The stoichiometry of the reactants and the reaction conditions (temperature, reaction time) can be controlled to favor the formation of mono-, di-, or polysubstituted products.



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Figure 2: General experimental workflow for synthesis and characterization.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these clusters.

Protocol:

- **Crystal Growth:** Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow diffusion of a non-solvent.
- **Data Collection:** A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100-173 K) to minimize thermal motion and radiation damage. Diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α) and a detector.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares procedures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the carbonyl stretching frequencies.

Protocol:

- **Sample Preparation:** A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound in a suitable solvent (e.g., hexane or dichloromethane) can be prepared in an IR-transparent cell.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm^{-1} , with particular attention paid to the 2200-1600 cm^{-1} region where the $\nu(\text{CO})$ bands appear.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure and dynamics in solution.

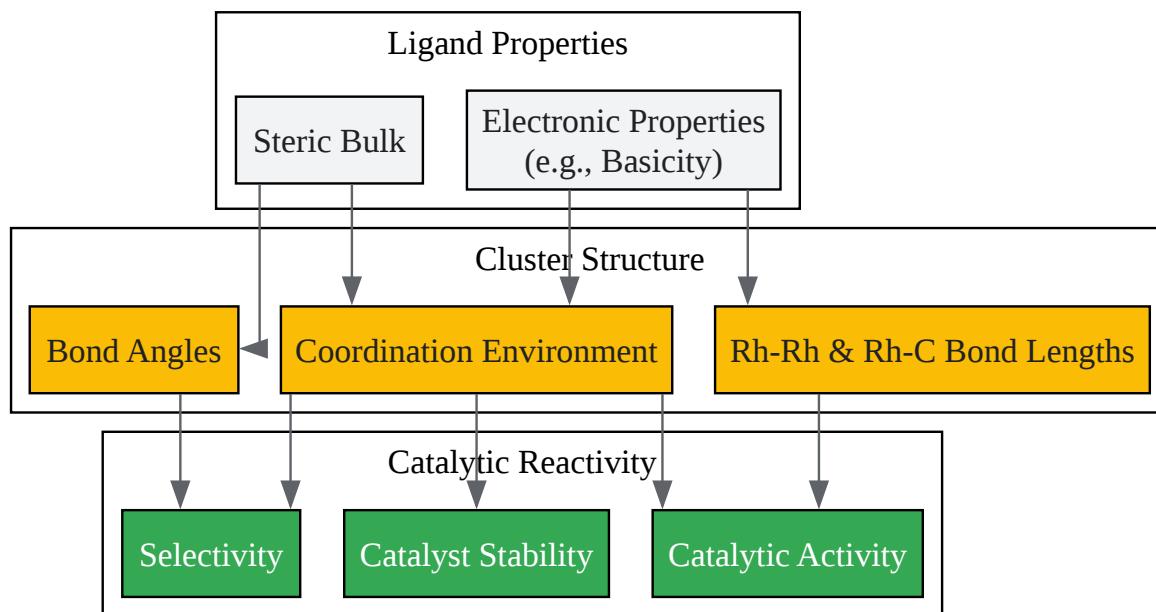
Protocol:

- **Sample Preparation:** A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl_3 or C_6D_6) in an NMR tube.

- Data Acquisition: ^{13}C and ^{31}P NMR spectra are acquired on a high-field NMR spectrometer. For ^{13}C NMR of carbonyls, a relatively large number of scans may be required due to the long relaxation times of the carbonyl carbons. For ^{31}P NMR, proton decoupling is typically used to simplify the spectra.

Structure-Function Relationship and Signaling Pathways

The structural modifications induced by phosphine substitution have a direct impact on the catalytic activity of these rhodium clusters. The electronic and steric properties of the phosphine ligand can influence the rate and selectivity of catalytic reactions such as hydroformylation and hydrogenation. For instance, more electron-donating phosphines can increase the catalytic activity by enhancing the electron density at the metal center, while bulky phosphines can improve selectivity by controlling the steric environment around the active site.



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Figure 3: Relationship between ligand properties, cluster structure, and reactivity.

In conclusion, the structural and spectroscopic comparison of **tetrarhodium dodecacarbonyl** and its phosphine derivatives reveals a clear correlation between ligand properties and the resulting cluster structure and reactivity. This understanding is fundamental for the development of more efficient and selective rhodium-based catalysts.

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